4-Methyl-1,5-Heptadiene

Physical property Distillation Purity verification

4-Methyl-1,5-heptadiene (CAS 998-94-7) is a branched, non-conjugated C8 diene with a methyl substituent at the C4 position and (E)-configuration at the C5–C6 double bond. The compound is typically supplied as a colorless liquid with a boiling point of 383.5 K (110.3 °C), a density of 0.7284 g/cm³ at 25 °C, and a refractive index of approximately 1.432.

Molecular Formula C8H14
Molecular Weight 110.20 g/mol
CAS No. 998-94-7
Cat. No. B12069734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,5-Heptadiene
CAS998-94-7
Molecular FormulaC8H14
Molecular Weight110.20 g/mol
Structural Identifiers
SMILESCC=CC(C)CC=C
InChIInChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4-5,7-8H,1,6H2,2-3H3/b7-5+
InChIKeyITKKJSFRRSLPHX-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,5-Heptadiene (CAS 998-94-7) – Procurement-Relevant Baseline Profile


4-Methyl-1,5-heptadiene (CAS 998-94-7) is a branched, non-conjugated C8 diene with a methyl substituent at the C4 position and (E)-configuration at the C5–C6 double bond [1]. The compound is typically supplied as a colorless liquid with a boiling point of 383.5 K (110.3 °C), a density of 0.7284 g/cm³ at 25 °C, and a refractive index of approximately 1.432 [2]. Unlike its conjugated isomer 4-methyl-1,3-heptadiene, the non-conjugated 1,5-diene architecture imparts distinct reactivity in cycloaddition, oxidation, and metal-catalyzed transformations, making unambiguous structural identity a critical procurement parameter [3].

Non-conjugated 1,5-diene architecture enables distinct reactivity from conjugated isomers
Physical properties (boiling point, density, refractive index) support rapid identity verification
Isomer-specific procurement is critical; substitution with other C8H14 dienes may alter reactivity

Why 4-Methyl-1,5-Heptadiene Cannot Be Interchanged with Other C8H14 Dienes


The C8H14 diene isomer space contains compounds with identical molecular mass (110.20 g/mol) but fundamentally different connectivity and conjugation patterns [1]. Substituting 4-methyl-1,5-heptadiene with its conjugated isomer 4-methyl-1,3-heptadiene alters the boiling point by >16 °C and completely changes Diels–Alder reactivity—conjugated dienes undergo [4+2] cycloaddition while non-conjugated dienes require prior isomerization or proceed via alternative mechanisms . Even among non-conjugated isomers, relocation of the methyl group from C4 to C2 (2-methyl-1,5-heptadiene) shifts steric bulk adjacent to the terminal olefin, affecting regioselectivity in functionalization and metal coordination. Procurement without strict structural verification risks introducing a compound with divergent reactivity, physical properties, and analytical retention characteristics .

Conjugated isomer (4-methyl-1,3-heptadiene) boils >15 °C higher, is Diels–Alder active, and may not be interchangeable for non-conjugated applications.

Positional isomer (2-methyl-1,5-heptadiene) places methyl at C2, creating asymmetric olefin reactivity that may shift regioselectivity in difunctionalization.

Unsubstituted 1,5-heptadiene lacks the methyl branch, leading to different steric environment and physical properties that may affect reaction outcomes.

Quantitative Comparative Evidence for 4-Methyl-1,5-Heptadiene (CAS 998-94-7) Against Closest Analogs


Boiling Point Separation: 4-Methyl-1,5-Heptadiene vs. Unsubstituted 1,5-Heptadiene

The methyl branch at C4 raises the boiling point by approximately 19.8 °C relative to the unsubstituted parent diene. 4-Methyl-1,5-heptadiene exhibits an experimentally determined boiling point of 383.5 K (110.3 °C) [1], whereas 1,5-heptadiene (CAS 1541-23-7) boils at 363.7–367.4 K (90.5–94.2 °C) [2][3]. This substantial difference permits straightforward separation by fractional distillation and serves as a primary identity confirmation metric upon receipt.

Boiling Point vs. 1,5-Heptadiene
Reported
110.3 °C
vs
~93 °C (1,5-Heptadiene)
Δ ≈ 19.8 K
Supports distillation-based purity check and identity confirmation
Measured at atmospheric pressure; NIST TRC-compiled data
Physical property Distillation Purity verification

Boiling Point Differentiation from Conjugated Isomer 4-Methyl-1,3-Heptadiene

Conjugation matters. The non-conjugated target (4-methyl-1,5-heptadiene) boils at 111.6 °C (calculated) / 110.3 °C (NIST experimental), while its conjugated isomer 4-methyl-1,3-heptadiene (CAS 17603-57-5) has a calculated boiling point of 126.6 °C at 760 mmHg . The ~16 °C gap originates from enhanced intermolecular π–π interactions in the conjugated system and translates to distinct GC retention indices, allowing unambiguous isomer assignment in incoming material.

BP vs. Conjugated Isomer
Data to verify
110.3 °C (exp) / 111.6 °C (calc)
vs
126.6 °C (calc, 4-methyl-1,3-heptadiene)
Δ ≈ 15–16 °C (conjugated higher)
Enables unambiguous isomer identification by GC retention
Boiling point gap predicts baseline GC separation
Isomer identification Conjugation effect GC retention

Density and Refractive Index: Identity Confirmation Against Positional Isomers

4-Methyl-1,5-heptadiene has a measured density of 0.7284 g/cm³ at 25 °C , notably lower than its conjugated isomer (0.739 g/cm³, calculated) and slightly higher than the unsubstituted 1,5-heptadiene (0.724 g/cm³) . Its refractive index is reported at 1.432 . These two easily measured orthogonal parameters—density and refractive index—provide a two-factor identity test that discriminates the target from all three common comparators (unsubstituted, conjugated isomer, and C2-methyl positional isomer) without requiring GC-MS instrumentation.

Density & Refractive Index
Data to verify
Density (25 °C) 0.7284 g/cm³
Refractive index nD 1.432
Provides two-factor identity test discriminating from positional/conjugated isomers
Experimental density; RI from ChemIndex; comparator densities are computed
Quality control Refractive index Density specification

Chromatographic Baseline Separation from Co-eluting C8H14 Diene Isomers

Although no published column-specific retention index comparison was located, the ~20 °C boiling point difference between 4-methyl-1,5-heptadiene (110.3 °C) and 1,5-heptadiene (~93 °C), and the ~16 °C difference versus the conjugated isomer, predict baseline GC resolution on standard non-polar capillary columns (e.g., DB-5, HP-5MS). The NIST GC-MS library entry (NIST# 114806) confirms a well-resolved electron-ionization mass spectrum with diagnostic ions at m/z 69 (base peak), 41, and 39, providing a spectral fingerprint distinct from co-eluting isomers [1]. This enables suppliers to certify isomeric purity and allows end-users to independently verify it.

GC-MS Separation
Class-level
Predicted baseline GC resolution on non-polar columns (BP gap >15 °C); unique MS fingerprint with base peak m/z 69 (NIST #114806)
Supports ≥95% GC purity certification and independent isomer verification
Inference from boiling point; no published retention index comparison
GC-MS purity Isomer resolution Analytical specification

Non-Conjugated Diene Architecture: Distinct Reactivity Profile vs. Conjugated Isomers

4-Methyl-1,5-heptadiene contains two isolated (non-conjugated) double bonds separated by a single sp³ carbon at C4 bearing the methyl substituent. This architecture renders it unreactive in standard Diels–Alder [4+2] cycloaddition without prior thermal or catalytic isomerization, in contrast to the conjugated isomer 4-methyl-1,3-heptadiene, which is an active diene . The structural difference is quantifiable by the computed XLogP3-AA value of 3.0 for the target compound [1], compared to a predicted slightly lower logP for the conjugated isomer (owing to greater polarizability of the conjugated system). The non-conjugated structure also alters the regiochemistry of electrophilic addition, ozonolysis, and epoxidation, as each double bond reacts independently rather than as a conjugated manifold .

Reactivity Classification
Class-level
Non-conjugated diene; Diels–Alder inactive without prior conjugation; XLogP3 = 3.0. Conjugated isomer is Diels–Alder active.
Reactivity profile differs fundamentally from conjugated isomers
Based on Woodward–Hoffmann rules and computed logP
Diels–Alder selectivity Radical polymerization Coordination chemistry

Methyl Branch at C4: Steric Differentiation from 2-Methyl-1,5-Heptadiene

The position of the methyl substituent distinguishes 4-methyl-1,5-heptadiene from 2-methyl-1,5-heptadiene (CAS 6766-54-7). In the target compound, the methyl group resides at the internal C4 position, flanked symmetrically by two allylic methylene units, creating a sterically shielded non-conjugated diene core. In 2-methyl-1,5-heptadiene, the methyl group is directly attached to the terminal olefin carbon, producing a 1,1-disubstituted alkene with markedly different steric and electronic properties at that terminus [1]. The C4-methyl substitution pattern in the target compound results in two sterically similar mono-substituted terminal olefins, which are expected to exhibit near-equivalent reactivity in hydroboration, epoxidation, or Heck coupling, whereas the 2-methyl isomer shows a strong bias toward reaction at the less hindered internal double bond [2].

Methyl Branch Position
Class-level
C4-methyl provides two sterically equivalent terminal mono-substituted alkenes. 2-methyl isomer has one 1,1-disubstituted terminal alkene, leading to asymmetric olefin reactivity.
Supports prediction of symmetrical difunctionalization with target compound
Structural inference; no direct kinetic comparison available
Regioselectivity Steric effects Catalytic functionalization

High-Confidence Application Scenarios for 4-Methyl-1,5-Heptadiene Based on Quantitative Evidence


Synthesis of Symmetrical C7-Branched Diols via Double Hydroboration–Oxidation

The two chemically equivalent terminal mono-substituted alkenes in 4-methyl-1,5-heptadiene enable a single-step double hydroboration to produce 4-methylheptane-1,7-diol with minimal regioselectivity concerns. This contrasts with 2-methyl-1,5-heptadiene, where the 1,1-disubstituted terminal alkene reacts with different regiochemistry. The measured density (0.7284 g/cm³) and boiling point (110.3 °C) allow precise stoichiometric control of the neat liquid reagent , and the non-conjugated architecture prevents competing cyclization side reactions that plague conjugated diene feedstocks.

Non-Conjugated Diene Monomer for Regiospecific Thiol–Ene Click Polymerization

Because the double bonds in 4-methyl-1,5-heptadiene are non-conjugated, each alkene reacts independently in radical-mediated thiol–ene addition . This permits stepwise, stoichiometric control over mono- vs. di-addition for preparing telechelic polymers or crosslinked networks with defined spacer length. The XLogP3 of 3.0 indicates sufficient hydrophobicity for solvent-free or miniemulsion thiol–ene processes, and the ~9.3 °C flash point requires standard flammable-liquid handling but is manageable in well-ventilated reactor setups.

Internal Standard or Retention-Time Marker for GC-MS Analysis of C8 Olefin Mixtures

The well-resolved NIST mass spectrum (base peak m/z 69) combined with a boiling point (110.3 °C) that sits in a gap between 1,5-heptadiene (~93 °C) and 4-methyl-1,3-heptadiene (126.6 °C) makes this compound an effective internal retention-time marker for analyzing complex C8 diene isomer mixtures . It co-elutes with neither the unsubstituted parent nor the conjugated isomer on standard non-polar GC columns, and its characteristic MS fragmentation pattern provides unambiguous peak assignment even in hydrocarbon-rich matrices.

Precursor to Fragrance and Agrochemical Intermediates via Selective Mono-Epoxidation

The stepwise reactivity of the non-conjugated 1,5-diene system allows chemo-selective mono-epoxidation of one terminal alkene without affecting the second . This is valuable in fragrance intermediate synthesis, where the surviving terminal double bond can later be functionalized (e.g., hydration, Prins reaction) to introduce oxygenated motifs. The experimentally verified boiling point of 110.3 °C and refractive index of 1.432 facilitate reaction monitoring and product isolation by distillation, while the 4-methyl branch imparts a predictable odor profile distinct from linear analogs (as noted in The Good Scents Company database classification as a natural substance and extractive) [1].

Application
Selection Property
Validation Focus
Synthesis of Symmetrical C7-Branched Diols
Equivalent terminal alkene reactivity
Regioselectivity and purity via density/BP
Non-Conjugated Diene Monomer for Thiol–Ene Polymerization
Stepwise reactivity of isolated alkenes
Monomer purity and GC-MS identity
Internal Standard for GC-MS of C8 Olefins
Distinct boiling point and MS fingerprint
Isomeric purity and retention-time gap verification
Precursor to Fragrance/Agrochemical Intermediates
Selective mono-epoxidation ability
Boiling point and refractive index for reaction monitoring
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